molecular formula C17H16ClNO B5129111 N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide

N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide

Cat. No. B5129111
M. Wt: 285.8 g/mol
InChI Key: HKJNKOGXNCZEPB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide, also known as CPP-115, is a chemical compound that belongs to the class of cyclopropane carboxamides. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase, which is involved in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide acts as a potent inhibitor of GABA transaminase, the enzyme responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability. This has been demonstrated in animal studies, where N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide has been shown to reduce seizure activity in models of epilepsy. N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting potential therapeutic applications in these disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide is its potent inhibitory effect on GABA transaminase, which makes it a valuable tool for studying the role of GABA in the brain. However, one limitation of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the potential toxicity of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide at high doses needs to be carefully evaluated in future studies.

Future Directions

There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide in other neurological and psychiatric disorders, such as addiction, schizophrenia, and bipolar disorder. Finally, the development of novel drug delivery systems for N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide could improve its pharmacokinetic properties and enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide involves the reaction of 2-phenylcyclopropanecarboxylic acid with thionyl chloride, followed by the addition of 3-chloro-2-methyl aniline and triethylamine. The resulting product is purified by column chromatography to obtain N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide in high yield and purity.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability of neurons. This makes N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide a promising candidate for the treatment of epilepsy, which is characterized by excessive neuronal excitability and seizures.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-11-15(18)8-5-9-16(11)19-17(20)14-10-13(14)12-6-3-2-4-7-12/h2-9,13-14H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJNKOGXNCZEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide

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